An In-depth Technical Guide to Duramycin: Structure, Molecular Weight, and Mechanism of Action
An In-depth Technical Guide to Duramycin: Structure, Molecular Weight, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duramycin is a tetracyclic polypeptide antibiotic belonging to the lantibiotic family, characterized by its unique chemical structure and high-affinity, specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE). This technical guide provides a comprehensive overview of Duramycin's chemical properties, including its molecular weight and intricate structure. It further delves into its multifaceted mechanism of action, detailing its interaction with PE on cell membranes and the subsequent physiological effects on both bacterial and mammalian cells. This document summarizes key quantitative data, outlines detailed experimental protocols for studying Duramycin, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Molecular Properties
Duramycin is a 19-amino acid peptide with a complex, post-translationally modified structure.[1][2][3] Its defining features include the presence of thioether cross-linked amino acids, lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), which contribute to its rigid, globular conformation.[1][2] Additionally, it contains an unusual lysinoalanine (Lal) bridge and a hydroxylated aspartic acid residue, which are crucial for its biological activity.[2][3]
The molecular formula of Duramycin is C89H125N23O25S3, and its molecular weight is approximately 2013.27 g/mol .
Table 1: Molecular Properties of Duramycin
| Property | Value |
| Molecular Formula | C89H125N23O25S3 |
| Molecular Weight | ~2013.27 g/mol |
| Amino Acid Residues | 19 |
| Key Structural Features | Lanthionine, Methyllanthionine, Lysinoalanine cross-links, Hydroxylated Aspartic Acid |
| Binding Target | Phosphatidylethanolamine (PE) |
Mechanism of Action
The primary mechanism of action of Duramycin is its highly specific and high-affinity binding to phosphatidylethanolamine (PE), a major component of cell membranes.[1][4] This interaction is the initiating event for its diverse biological effects.
Interaction with Phosphatidylethanolamine (PE)
Duramycin possesses a hydrophobic binding pocket that specifically recognizes the headgroup of PE.[4] The binding is characterized by a 1:1 stoichiometric ratio and a high affinity, with a dissociation constant (Kd) in the low nanomolar range.[4][5] This specific interaction allows Duramycin to act as a molecular probe for detecting the presence and localization of PE on cell surfaces.[2][3]
Antibacterial Activity
Duramycin exhibits antimicrobial activity, particularly against Gram-positive bacteria whose membranes contain PE.[1] The binding of Duramycin to PE on the bacterial cell envelope leads to a disruption of the cell membrane's organization and integrity.[1] This can interfere with essential cellular processes, such as cell wall synthesis, and ultimately lead to cell death.[1]
Effects on Mammalian Cells
In mammalian cells, where PE is typically located in the inner leaflet of the plasma membrane, the effects of Duramycin are context-dependent.
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Stimulation of Chloride Secretion: In airway epithelial cells, Duramycin has been shown to increase chloride secretion.[6][7][8][9] This effect is thought to be beneficial in conditions like cystic fibrosis.[2][3][7][8][9] The proposed mechanism involves an increase in intracellular calcium concentration, which in turn activates calcium-activated chloride channels (CaCC).[7][8][9][10] However, the exact signaling pathway is complex and may involve other cellular components.[7][8][9]
-
Induction of Apoptosis in Tumor Cells: Some studies have shown that Duramycin can induce apoptosis in tumor cells.[11] This is likely due to the externalization of PE on the surface of cancer cells, providing a target for Duramycin binding and subsequent disruption of membrane integrity.[11]
-
Inhibition of Phospholipase A2: Duramycin can indirectly inhibit phospholipase A2 (PLA2) by sequestering its substrate, PE.[12] This inhibition is observed with IC50 values around 1 µM.[12]
Quantitative Data
Table 2: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell/System | Reference |
| Dissociation Constant (Kd) for PE | Low nanomolar range | PE-containing lipid membranes | [4] |
| IC50 for Phospholipase A2 Inhibition | ~1 µM | In vitro assays | [12] |
| Effective Concentration for Chloride Secretion | ~1 µM | CF bronchial epithelial cells | [7][8][9] |
Experimental Protocols
Visualization of Duramycin Binding to PE on Bacterial Surfaces
This protocol describes the use of fluorescein-labeled Duramycin to visualize its binding to PE on bacterial cell surfaces using confocal microscopy.[1]
Materials:
-
Bacterial strains of interest
-
R2A broth
-
Phosphate-buffered saline (PBS)
-
Duramycin-LC-Fluorescein (50 ng/µL)
-
Glass slides and coverslips
-
Confocal microscope (e.g., Zeiss LSM 710)
Procedure:
-
Grow bacterial strains overnight in R2A broth at 30°C.
-
Wash the cells with PBS and dilute to an optical density at 600 nm (OD600) of 0.1.
-
Mix the cell suspension with 50 ng of Duramycin-LC-Fluorescein.
-
Incubate for 40 minutes at 30°C.
-
Centrifuge the cell suspension at 3,381 x g to pellet the cells.
-
Perform three rinsing steps by resuspending the pellet in PBS followed by centrifugation.
-
After the final wash, resuspend the pellet in 100 µL of PBS.
-
Mount a small volume of the cell suspension on a glass slide, cover with a coverslip, and observe under a confocal microscope.
Measurement of Duramycin-PE Adhesion Force using Atomic Force Microscopy (AFM)
This protocol outlines the functionalization of AFM tips with Duramycin to measure the single-molecule adhesion force to PE on bacterial cell surfaces.[1]
Materials:
-
AFM cantilevers
-
Argon gas
-
5 L desiccator
-
Aminopropyltriethoxysilane (APTES)
-
Duramycin solution
-
AFM instrument
Procedure:
-
Cantilever Functionalization:
-
Wash AFM cantilevers in chloroform and dry them.
-
Place the cantilevers in a 5 L desiccator flushed with argon gas.
-
Place 30 µL of APTES and 10 µL of triethylamine in separate microcentrifuge tube lids within the desiccator.
-
Purge the desiccator with argon gas for 2 minutes and incubate the cantilevers for 2 hours.
-
Following incubation, functionalize the tips by immersing them in a solution containing Duramycin.
-
-
Adhesion Force Measurement:
-
Mount the Duramycin-functionalized cantilever in the AFM.
-
Bring the tip into contact with the surface of the bacterial cells.
-
Perform force-distance curves over a defined area (e.g., 0.5 µm x 0.5 µm) on the cell surface.
-
Analyze the rupture forces from the retraction curves to determine the adhesion force between Duramycin and PE.
-
Chloride Efflux Assay in Epithelial Cells
This protocol is used to assess the effect of Duramycin on chloride transport in epithelial cells.[7][8][9]
Materials:
-
Cultured epithelial cells (e.g., CFBE cells)
-
Chloride-sensitive fluorescent dye (e.g., MQAE)
-
Physiological buffer solutions (with and without chloride)
-
Duramycin solutions at various concentrations
-
Fluorometer or fluorescence plate reader
Procedure:
-
Load the cultured epithelial cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Incubate the cells in a chloride-containing buffer.
-
Replace the buffer with a chloride-free buffer to establish a chloride gradient, which will induce chloride efflux.
-
Add Duramycin at the desired concentrations to the chloride-free buffer.
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates chloride efflux.
-
Analyze the rate of fluorescence change to quantify the effect of Duramycin on chloride transport.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Duramycin-Induced Chloride Secretion in Airway Epithelial Cells
References
- 1. Elucidating Duramycin’s Bacterial Selectivity and Mode of Action on the Bacterial Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Biosynthesis of Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Biosynthesis of Duramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lantibiotics as probes for phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-labeled duramycin as a novel phosphatidylethanolamine-binding molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duramycin enhances chloride secretion in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia [oru.diva-portal.org]
- 8. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Effect of duramycin on chloride transport and intracellular calcium concentration in cystic fibrosis and non-cystic fibrosis epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Duramycin increases intracellular calcium in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of the lanthionine-containing peptide antibiotics duramycin, duramycin B and C, and cinnamycin as indirect inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
